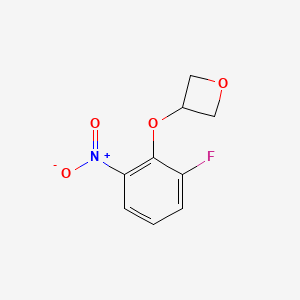

3-(2-Fluoro-6-nitrophenoxy)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-6-nitrophenoxy)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(12)13)9(7)15-6-4-14-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFKSZEFUANDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 2 Fluoro 6 Nitrophenoxy Oxetane and Analogous Oxetane Derivatives

Foundational Strategies for Oxetane (B1205548) Ring Synthesis

The construction of the strained four-membered oxetane ring is a significant challenge in organic synthesis, primarily due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Nevertheless, several foundational strategies have been developed to overcome this hurdle.

The most prevalent and established method for forming the oxetane ring is through intramolecular cyclization, which involves creating a C-O bond within a single molecule. acs.orgmagtech.com.cn This strategy typically requires an acyclic precursor containing an alcohol and a good leaving group in a 1,3-relationship. acs.org

At the heart of intramolecular cyclization is the nucleophilic attack of an alcohol on an electrophilic carbon center. The Williamson ether synthesis, an intramolecular variant, is the most common approach for synthesizing oxetanes. acs.orgthieme-connect.de This base-mediated reaction involves the cyclization of 1,3-halohydrins. thieme-connect.de The process often begins with readily available 1,3-diols, which are selectively converted into intermediates bearing a leaving group. acs.orgthieme-connect.de For example, selective monotosylation of a 1,3-diol, followed by treatment with a strong base like butyllithium (B86547) (BuLi) or sodium hydride (NaH), induces ring closure to furnish the oxetane. acs.orgthieme-connect.de The choice of base and reaction conditions is critical to favor the desired cyclization over competing side reactions like elimination or fragmentation. acs.orgthieme-connect.de

Table 1: Examples of Reagents for Nucleophilic Cyclization of 1,3-Diol Derivatives

| Precursor Type | Activating/Leaving Group | Base | Reference |

|---|---|---|---|

| 1,3-Diol | Tosyl chloride (for monotosylation) | Butyllithium (BuLi) | thieme-connect.de |

| 1,3-Diol | Acetyl bromide (from ortho ester) | Sodium Hydride (NaH) | acs.org |

| 1,3-Diol | Acetyl bromide (from ortho ester) | Methanol / Excess Base | thieme-connect.de |

| γ-Bromohomoallylic alcohol | (self-contained) | Copper(I) iodide (CuI) / 1,10-phenanthroline | organic-chemistry.org |

The synthesis of oxetanes with two substituents at the C3 position has garnered significant interest, particularly in medicinal chemistry where they can serve as replacements for gem-dimethyl groups. acs.org A robust method for their preparation starts from malonate esters, which are first dialkylated, then reduced to the 2,2-disubstituted-1,3-diol. thieme-connect.de Subsequent monotosylation of the diol and treatment with a base like butyllithium effects the cyclization to the desired 3,3-disubstituted oxetane. thieme-connect.de This multi-step sequence allows for the introduction of diverse substituents.

Another approach involves the thermal decomposition of cyclic carbonate esters derived from 2,2-disubstituted 1,3-propanediols, which can yield 3,3-disubstituted oxetanes. google.com Research has also focused on developing synthetic pathways to various 3,3-disubstituted oxetane building blocks with functional groups like hydroxyls, amines, or carboxylic acids, which are suitable for further chemical modification. researchgate.netrsc.org

Intramolecular Cyclization Approaches

Advanced Synthetic Routes to Functionalized Oxetane Scaffolds

The increasing application of oxetanes has driven the development of more sophisticated synthetic routes that provide access to highly functionalized derivatives.

A key advanced strategy involves the use of pre-formed oxetane rings that are already functionalized for further elaboration. This convergent approach simplifies the synthesis of complex molecules.

3,3-Bis(bromomethyl)oxetane (B1265868) (BBMO) is a highly versatile and reactive building block used in the synthesis of complex oxetane-containing structures. ontosight.ai It is typically synthesized from tribromoneopentyl alcohol (TBNPA) via treatment with a base to facilitate ring closure. ambeed.comnih.gov

The two bromomethyl groups on BBMO are excellent electrophilic sites for nucleophilic substitution, allowing for the construction of spirocyclic systems. For instance, BBMO is a key reactant in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an important intermediate for the antibiotic drug candidate TBI-223. nih.gov In this synthesis, BBMO undergoes a double N-alkylation with 2-fluoro-4-nitroaniline (B181687) to form the spiro-azetidine ring. nih.gov

Table 2: Selected Applications of 3,3-Bis(bromomethyl)oxetane (BBMO)

| Reactant | Product Type | Significance | Reference |

|---|---|---|---|

| 2-Fluoro-4-nitroaniline | Spiro-azetidine oxetane | Intermediate for antibiotic TBI-223 | nih.gov |

| Sodium azide (B81097) (NaN₃) | 3,3-Bis(azidomethyl)oxetane (BAMO) | Energetic plasticizer precursor | |

| Primary amines | Spiro-azetidinium salts | Diverse chemical scaffolds | |

| Dithiols | Spirocyclic thietanes | Heterocyclic synthesis |

Catalytic Approaches to Oxetane Derivatization

Modern synthetic chemistry has introduced powerful catalytic methods to functionalize the oxetane ring, enabling the creation of diverse and complex molecules under mild conditions.

Photoredox Catalysis for Oxetane Functionalization

Visible-light photoredox catalysis has emerged as a potent tool for the generation of radical species, which can then be used to functionalize oxetanes. nih.govua.edu This methodology has been successfully applied to the decarboxylative alkylation of 3-aryl-oxetanes. nih.govua.edu In this process, 3-aryl-3-carboxylic acid oxetanes serve as precursors to tertiary benzylic oxetane radicals. These radicals can then participate in conjugate additions to activated alkenes, forging new carbon-carbon bonds at the 3-position of the oxetane ring. nih.govua.edu

Another innovative application of photoredox catalysis is the synthesis of oxetanes from aliphatic alcohols and vinyl sulfonium (B1226848) triflates. This reaction proceeds via a hydrogen atom transfer (HAT) from the alcohol, generating a radical that adds to the vinyl sulfonium salt. Subsequent single-electron reduction and protonation form an oxetane precursor, which upon treatment with a base like potassium tert-butoxide, cyclizes to the desired oxetane. This method is notable for its ability to functionalize complex alcohols in the later stages of a synthetic sequence.

Generation of Oxetane Carbocations from Oxetane Sulfonyl Fluorides (OSF)

A distinct and powerful strategy for oxetane functionalization involves the use of oxetane sulfonyl fluorides (OSFs). acs.orgnih.govfigshare.com These reagents act as precursors to oxetane carbocations through an unusual reaction pathway, offering a versatile platform for introducing a wide array of nucleophiles. acs.orgnih.govfigshare.com

Contrary to the expected Sulfur(VI)-Fluoride Exchange (SuFEx) reactivity, 3-aryloxetane-3-sulfonyl fluorides undergo a selective defluorosulfonylation reaction upon mild thermal activation (e.g., 60 °C). nih.govfigshare.com This process involves the loss of sulfur dioxide (SO₂) and a fluoride (B91410) ion (F⁻) to generate a planar oxetane carbocation. This reactive intermediate can then be trapped by a diverse range of nucleophiles, including amines, alcohols, and N-heterocycles. This pathway has proven highly effective for the synthesis of amino-oxetanes, which are considered valuable bioisosteres of amides. The reaction conditions are generally mild, often requiring only gentle heating in the presence of a base to minimize side reactions. nih.gov

Table 1: Nucleophiles Used in Defluorosulfonylation of Oxetane Sulfonyl Fluorides

| Nucleophile Class | Example | Reference |

|---|---|---|

| Primary Amines | Morpholine | |

| Secondary Amines | Piperidine | nih.gov |

| Anilines | Various substituted anilines | nih.gov |

| N-Heterocycles | Imidazole | nih.gov |

Alkylation Reactions in the Context of Oxetane Synthesis

Alkylation reactions are fundamental to the synthesis of many oxetane-containing compounds, both in the formation of the ring and in its subsequent functionalization. A common strategy for creating the oxetane ring is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin.

Furthermore, the functionalization of pre-formed oxetanes often relies on alkylation. For instance, 3-hydroxyoxetane can be alkylated under basic conditions (e.g., NaH) with various alkyl halides to form ether linkages. More advanced methods involve the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols. This reaction proceeds through an oxetane carbocation intermediate and avoids the need for alkyl halides, producing water as the only byproduct.

Lithium catalysis has also been employed for the chemoselective Friedel-Crafts alkylation of phenols with oxetan-3-ols, leading to the formation of 3,3-diaryloxetanes. This method highlights the ability to activate the hydroxyl group of the oxetane for C-C bond formation while preserving the oxetane ring.

Synthesis of Aromatic-Substituted Oxetane Compounds (e.g., Fluoronitrophenoxy)

The synthesis of oxetanes bearing an aromatic substituent, such as the target molecule 3-(2-fluoro-6-nitrophenoxy)oxetane, can be achieved through several convergent strategies. A highly plausible and widely used method is the Williamson ether synthesis. This would involve the reaction of a suitable oxetane precursor with the corresponding phenol (B47542).

Specifically, this compound could be synthesized by the nucleophilic substitution of a leaving group on the oxetane ring by 2-fluoro-6-nitrophenol (B128858). The oxetane precursor could be 3-hydroxyoxetane, which would be deprotonated with a base (e.g., sodium hydride) to form the alkoxide, or a more reactive species like 3-bromooxetane (B1285879) or 3-tosyloxyoxetane.

A relevant example from the literature that supports this approach is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. acs.orgnih.govfigshare.com In this synthesis, the key step is the double N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). acs.orgnih.govfigshare.com This demonstrates that an electron-deficient aromatic amine can act as a nucleophile to displace bromide from the oxetane derivative. By analogy, the phenoxide of 2-fluoro-6-nitrophenol should be a competent nucleophile for a similar substitution on an appropriately activated oxetane.

Table 2: Proposed Synthesis of this compound via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| 3-Hydroxyoxetane | 2-Fluoro-6-nitrophenol | 1. NaH, THF; 2. Reflux | This compound |

| 3-Bromooxetane | 2-Fluoro-6-nitrophenol | K₂CO₃, DMF, Heat | This compound |

Strategies for Incorporating Halogenated and Nitroaryl Moieties

The primary and most effective method for synthesizing 3-aryloxy oxetanes, including the specific target compound this compound, is the Williamson ether synthesis. beilstein-journals.orglibretexts.org This classical SN2 reaction involves the coupling of an alkoxide with an alkyl halide or a similar electrophile. libretexts.org In this context, the strategy involves reacting a substituted phenol with an oxetane bearing a suitable leaving group at the 3-position.

The key starting materials for this synthesis are:

The Aryl Component : A halogenated nitrophenol, such as 2-fluoro-6-nitrophenol. The phenolic proton is acidic due to the electron-withdrawing effects of the nitro and fluoro groups, facilitating the formation of the corresponding phenoxide nucleophile upon treatment with a base.

The Oxetane Component : An oxetane functionalized at the 3-position with a good leaving group. Common precursors include 3-iodooxetane, 3-bromooxetane, or oxetan-3-yl tosylate. These can be synthesized from precursors like 3-hydroxyoxetane. google.com

The general reaction proceeds by deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate polar aprotic solvent (e.g., DMF, acetone) to form the phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic C3 carbon of the oxetane, displacing the leaving group to form the desired ether linkage. connectjournals.comvaia.com

Table 1: Representative Conditions for Williamson Ether Synthesis of 3-Aryloxy Oxetanes

| Phenol Substrate | Oxetane Electrophile | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Phenol | (3-(bromomethyl)oxetan-3-yl)methanol | K₂CO₃ | Acetone | Room Temperature | connectjournals.com |

| 4-Nitrophenol | Methyl Iodide | NaOH | Not Specified | Not Specified | vaia.com |

| General Phenols | Alkyl Halides | Alkoxide | Not Specified | SN2 Conditions | libretexts.org |

An alternative, though less common, approach for creating C-aryl oxetanes involves the use of organometallic reagents. For instance, aryl Grignard reagents can react with 3-halooxetanes in the presence of a copper catalyst to form 3-aryl-substituted oxetanes. google.com While this method forms a C-C bond rather than the C-O bond required for this compound, it demonstrates a viable strategy for attaching aryl groups to the oxetane ring.

Iii. Reactivity, Reaction Mechanisms, and Transformation Pathways of Oxetane Derivatives

Ring Strain and its Impact on Oxetane (B1205548) Reactivity

The oxetane ring, a four-membered heterocycle containing one oxygen atom, possesses significant ring strain, a key factor governing its chemical behavior. beilstein-journals.orgillinois.edu This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.org The endocyclic angles in an oxetane ring are considerably smaller, leading to angle strain. beilstein-journals.org The calculated ring strain of the parent oxetane is approximately 107 kJ/mol (25.5 kcal/mol), which is comparable to that of epoxides (oxiranes) at 114 kJ/mol (27.3 kcal/mol) and significantly higher than that of tetrahydrofuran (B95107) (THF) at 5.6 kcal/mol. beilstein-journals.orgosti.gov

This substantial ring strain makes oxetanes more reactive than their five- and six-membered cyclic ether counterparts. acs.org The strained C-O-C bond angle also leads to increased exposure of the oxygen's lone pair of electrons, making oxetane a potent hydrogen-bond acceptor and a strong Lewis base. beilstein-journals.org In fact, oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers and even most carbonyl functional groups. beilstein-journals.orgacs.org

The reactivity of the oxetane ring is further influenced by the substitution pattern. For instance, 3,3-disubstituted oxetanes exhibit greater stability due to the steric hindrance provided by the substituents, which blocks the trajectory of external nucleophiles towards the C–O σ* antibonding orbital. nih.gov Conversely, modifications at the carbon alpha to the oxygen, such as the introduction of a double bond (as in 2-methyleneoxetanes) or a spiro-fused ring, can heighten the ring strain and open up unique reaction pathways not observed in simple oxetanes. nih.gov This inherent strain is the driving force for the characteristic ring-opening reactions and polymerization processes that oxetane derivatives undergo. acs.orgnih.gov

| Compound | Ring Strain (kcal/mol) |

| Oxirane (Epoxide) | 27.3 beilstein-journals.org |

| Oxetane | 25.5 beilstein-journals.org |

| Tetrahydrofuran (THF) | 5.6 beilstein-journals.org |

Ring-Opening Reactions of the Oxetane Heterocycle

The significant ring strain of the oxetane ring makes it susceptible to cleavage under various conditions, most notably through nucleophilic attack. These ring-opening reactions are fundamental to the utility of oxetanes as synthetic intermediates.

The opening of the oxetane ring is readily achieved by a variety of nucleophiles, a reaction driven by the release of ring strain. beilstein-journals.orgacs.org The regioselectivity of this ring-opening in unsymmetrically substituted oxetanes is a critical aspect, primarily governed by steric and electronic effects. magtech.com.cn

Under basic or neutral conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the ring oxygen in an SN2-type mechanism. magtech.com.cn This is a consequence of steric hindrance at the more substituted carbon. However, under acidic conditions, the reaction mechanism can change. The oxygen atom of the oxetane is first protonated, forming an oxonium ion. nih.gov This activation makes the ring more susceptible to attack, even by weaker nucleophiles. In this scenario, the nucleophile preferentially attacks the more substituted carbon atom, a process controlled by electronic effects where the positive charge is better stabilized on the more substituted carbon. magtech.com.cn

The nature of the nucleophile plays a crucial role. A wide range of nucleophiles, including C-nucleophiles, N-nucleophiles, O-nucleophiles, halides, and hydrides, have been successfully employed to open the oxetane ring. magtech.com.cnacs.org For example, Grignard reagents can cleave the oxetane ring at elevated temperatures. wikipedia.org The inherent reactivity of oxetanes towards nucleophiles makes them valuable precursors for the synthesis of a diverse array of functionalized acyclic compounds. acs.orgnih.gov

The facility with which the oxetane ring can be opened by nucleophiles makes oxetane derivatives, such as 3-(2-Fluoro-6-nitrophenoxy)oxetane, valuable synthetic intermediates in organic chemistry. acs.orgwikipedia.orgmagtech.com.cn The ring-opening reaction provides a reliable method for introducing a 1,3-difunctionalized three-carbon unit into a molecule. acs.org This strategy has been widely exploited in the synthesis of complex molecules and natural products. wikipedia.orgresearchgate.net

For example, the natural product paclitaxel (B517696) (Taxol) contains an oxetane ring that is crucial for its biological activity. wikipedia.org The synthesis of paclitaxel and its analogues often involves strategies that either construct the oxetane ring at a late stage or utilize a pre-formed oxetane-containing building block. wikipedia.org

Furthermore, the transformation of oxetanes is not limited to simple ring-opening. They can undergo rearrangements and ring expansions, further broadening their synthetic utility. acs.org The ability to convert a readily accessible cyclic ether into a more complex acyclic structure with defined stereochemistry is a powerful tool for organic chemists. This versatility has led to the increasing use of oxetanes in medicinal chemistry and materials science. acs.orgmagtech.com.cn

Polymerization Processes of Oxetane Monomers

The ring strain in oxetane monomers also drives their polymerization, leading to the formation of polyethers with various applications, including as energetic materials.

Oxetane monomers can undergo cationic ring-opening polymerization (CROP), which can be initiated by photoacid generators (PAGs) upon UV irradiation. osti.govrsc.org This process is a powerful method for UV curing applications. rsc.org The mechanism of cationic polymerization of oxetanes is complex and can proceed through different pathways.

Three main factors influence the reactivity of cyclic ethers in cationic ring-opening polymerization: basicity, ring strain, and steric factors. osti.gov While oxetanes have slightly less ring strain than epoxides, they are considerably more basic. osti.govradtech.org This higher basicity generally leads to a higher reactivity for oxetanes in CROP. researchgate.net

The polymerization is typically initiated by a proton or a Lewis acid, which activates the oxetane monomer by forming a secondary oxonium ion. radtech.orgresearchgate.net This activated monomer can then be attacked by another monomer molecule in an SN2-type reaction, leading to ring opening and propagation of the polymer chain. researchgate.netrsc.org The polymerization can proceed via two main competitive mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.comacs.org In the ACE mechanism, the growing polymer chain has a reactive cationic center at the end. tandfonline.comrsc.org In the AM mechanism, the monomer is activated by protonation and then attacked by the hydroxyl group of the polymer chain. tandfonline.com

Monomers like 3-(2,4,6-trinitrophenoxy)oxetane (TNPO) are designed to create rigid polymers with high glass transition temperatures, which is a requirement for their application as reactive structure materials (RSMs). d-nb.info The bulky and energetic trinitrophenoxy side group in poly(TNPO) imparts rigidity to the polymer chain. d-nb.info

Radical Chemistry of Oxetane Systems

The study of radical reactions involving oxetane rings is a burgeoning field, offering novel pathways for carbon-carbon bond formation and functionalization. The inherent ring strain of the oxetane motif significantly influences the stability and reactivity of radical intermediates. chemrxiv.orgchemrxiv.org

Generation and Behavior of Oxetane Radicals

Oxetane radicals can be generated through various methods, with visible-light photoredox catalysis emerging as a particularly mild and efficient approach. chemrxiv.orgacs.orgnih.govescholarship.org For instance, 3-aryl-3-carboxylic acid oxetanes serve as effective precursors for tertiary benzylic oxetane radicals. chemrxiv.orgchemrxiv.orgacs.orgnih.govescholarship.org This process typically involves the photochemical oxidative decarboxylation of the corresponding carboxylic acid. beilstein-journals.org

Another strategy involves a bioinspired cobalt-catalysis system, which enables the generation of nucleophilic radicals from oxetanes via ring-opening. nih.govacs.org This method provides access to radical species that can participate in reactions with singly occupied molecular orbital-philes (SOMOphiles) and low-valent transition metals. acs.org

The behavior of oxetane radicals is heavily influenced by the substitution pattern and the inherent ring strain. chemrxiv.orgchemrxiv.org Computational studies have revealed that benzylic radicals situated within a strained ring, such as an oxetane, are less stable and exhibit greater π-delocalization compared to their non-strained counterparts. chemrxiv.orgchemrxiv.orgacs.orgnih.govescholarship.org This increased instability and delocalization can suppress undesired side reactions like radical dimerization and promote desired reaction pathways. chemrxiv.orgchemrxiv.org

Conjugate Addition Reactions and Other Radical Functionalizations

A significant application of oxetane radicals is their participation in conjugate addition reactions, often referred to as Giese-type reactions. beilstein-journals.orgacs.org Tertiary benzylic oxetane radicals, generated from the corresponding carboxylic acids, readily undergo conjugate addition to activated alkenes such as acrylates, vinyl ketones, sulfones, and nitriles. chemrxiv.orgchemrxiv.orgacs.orgnih.govescholarship.org The ring strain of the oxetane plays a crucial role in driving these reactions, often rendering the Giese addition irreversible and leading to high product yields. chemrxiv.orgchemrxiv.orgacs.orgnih.govescholarship.org This methodology allows for the synthesis of a diverse array of 3,3-disubstituted oxetanes. chemrxiv.org

Beyond conjugate addition, oxetane radicals can be utilized in other functionalization reactions. For example, radicals generated via cobalt-catalysis can engage in cross-electrophile coupling reactions. acs.org This expands the synthetic utility of oxetanes as versatile building blocks in radical chemistry.

Rearrangements and Ring-Expansion Reactions

The significant ring strain inherent in the four-membered oxetane ring makes it susceptible to rearrangement and ring-expansion reactions, providing pathways to larger heterocyclic systems. beilstein-journals.orgsioc-journal.cnacs.org These transformations can be initiated by various stimuli, including light, transition metals, or strong acids. beilstein-journals.org

One notable example is the photochemical ring expansion of oxetanes to form tetrahydrofurans. rsc.org This reaction proceeds through the formation of an oxygen ylide intermediate upon reaction with a photochemically generated carbene. The subsequent rearrangement is believed to occur via a diradical pathway, with the stereochemical outcome being influenced by the nature of the ylide intermediate. rsc.orgresearchgate.net For instance, the photochemical ring expansion of 2-phenyloxetane (B1633447) with aryl diazoesters yields cis-2,2,3-trisubstituted tetrahydrofurans with high diastereoselectivity. rsc.org

Transition metal catalysis also facilitates ring-expansion reactions. For example, a ruthenium-catalyzed [4+1] insertion of diazocarbonyl compounds into 2-aryloxetanes leads to the formation of 1,4-dioxepines. beilstein-journals.org The proposed mechanism involves the formation of a metal-bound oxonium ylide, which undergoes heterolytic C-O bond cleavage driven by ring strain and the stabilizing effect of the aryl group. A subsequent rapid intramolecular cyclization affords the seven-membered ring product. beilstein-journals.org

Reactivity of the Fluoronitrophenoxy Moiety

The 2-fluoro-6-nitrophenoxy substituent on the oxetane ring possesses two reactive sites: the nitro group and the fluoro group. These groups can undergo various transformations, offering avenues for further molecular diversification.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities. A primary transformation is its reduction to an amino group. This reduction can be achieved using various reagents, such as sodium dithionite. beilstein-journals.org The resulting aniline (B41778) derivative can then participate in a range of subsequent reactions, including cyclization reactions. beilstein-journals.org

The nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than substitution of the fluorine atom. In the context of transition metal catalysis, the nitro group can act as a leaving group in cross-coupling reactions, such as the Mizoroki-Heck reaction, enabling the formation of new carbon-carbon bonds. acs.org

Reactivity Pertaining to the Fluoro Group

The fluorine atom in 2-fluoronitrobenzene and its derivatives is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. beilstein-journals.org The strong electron-withdrawing nature of the nitro group makes the ipso-carbon atom electron-deficient and thus susceptible to attack by nucleophiles.

This reactivity has been exploited in the synthesis of various compounds. For example, the reaction of 2-fluoronitrobenzene with the carbanion of diethyl 2-fluoromalonate proceeds via an SNAr mechanism to efficiently displace the fluorine atom. beilstein-journals.org The rate and facility of this substitution are significantly influenced by the electronic nature of the aromatic ring; a nitro group ortho to the fluorine is often necessary for the reaction to proceed efficiently under mild conditions. beilstein-journals.org In some cases, if the aromatic ring is highly activated, competing reactions such as benzyne (B1209423) formation can occur. beilstein-journals.org

The reactivity of fluoro-nitro-aromatic compounds in SNAr reactions is a well-established principle in organic synthesis, providing a reliable method for the construction of complex aromatic and heteroaromatic systems. acs.orggoogle.comcymitquimica.comgoogle.com

Iv. Computational and Theoretical Insights into 3 2 Fluoro 6 Nitrophenoxy Oxetane and Oxetane Systems

Application of Quantum Chemical Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of oxetane (B1205548) derivatives. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost, making them well-suited for studying these systems.

While specific DFT studies on 3-(2-fluoro-6-nitrophenoxy)oxetane are not extensively available in the public domain, the principles derived from studies on related molecules are highly informative. For example, in a study of 3-(4-nitrophenyl)oxetane-3-carboxylic acid, DFT calculations at the B3LYP/6-31G* level were proposed to analyze electrostatic potential maps and predict sites of nucleophilic attack. Similar computational approaches would be invaluable in understanding the reactivity of this compound, particularly the influence of the electron-withdrawing nitro and fluoro groups on the phenoxy moiety and the oxetane ring.

The table below illustrates the types of data that can be obtained from DFT calculations on a representative substituted oxetane, highlighting the level of detail these methods provide.

| Calculated Property | DFT Method | Basis Set | Predicted Value/Observation |

| Optimized Geometry | B3LYP | 6-311G | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | B3LYP | 6-311G | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | B3LYP | 6-311G | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| Dipole Moment | B3LYP | 6-311G | Quantifies the overall polarity of the molecule. |

| Electrostatic Potential | B3LYP | 6-311G** | Maps the charge distribution, revealing electron-rich and electron-poor regions. |

This table is illustrative of the data obtainable from DFT calculations on substituted oxetanes.

Ab initio methods, which are based on first principles without empirical parameterization, are particularly useful for elucidating reaction mechanisms. researchgate.net For oxetane systems, these calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. researchgate.net This is crucial for understanding processes like the ring-opening of oxetanes, which is a key aspect of their reactivity. For example, ab initio calculations have been used to study the ring-opening polymerization of oxetane, providing insights into the step-by-step mechanism and the energies involved.

In the context of this compound, ab initio calculations could be used to model the molecule's behavior under various conditions, such as in the presence of nucleophiles or under thermal stress. These calculations could predict the most likely pathways for ring-opening or other reactions, offering a detailed, atomistic view of the chemical transformations.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations provide a means to explore these aspects in detail.

The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. mdpi.com The degree of puckering is influenced by the substituents on the ring. mdpi.comacs.org Unsubstituted oxetane has a puckering angle of about 8.7° at 140 K. mdpi.com The introduction of substituents can lead to increased eclipsing interactions, resulting in a more puckered conformation. mdpi.comacs.org For instance, X-ray crystallography has shown that the puckering angle in the insecticide EDO (a substituted oxetane) is 16°. acs.org

For this compound, the bulky and electronically complex substituent at the 3-position is expected to significantly influence the puckering of the oxetane ring. The interplay between steric hindrance and electronic interactions will determine the preferred conformation. In a related compound, 3-(2-methoxy-4-nitrophenoxy)oxetane, the puckering angle is reported to be reduced to less than 5° due to the bulky phenoxy group. A similar trend would be expected for this compound.

Molecular dynamics simulations can provide a dynamic picture of the conformational landscape, showing how the molecule moves and changes shape over time. These simulations can reveal the relative populations of different conformers and the energy barriers between them. For a related compound, 3-(2-methoxy-4-nitrophenoxy)oxetane, the energy barrier for phenoxy group rotation was estimated to be over 15 kcal/mol due to steric clashes. A significant rotational barrier would also be anticipated for this compound.

The following table summarizes key conformational parameters for substituted oxetanes, providing a basis for understanding the likely characteristics of this compound.

| Conformational Parameter | Influencing Factors | Typical Values/Observations for Substituted Oxetanes |

| Oxetane Ring Puckering Angle | Substituent size and position | 5-20° (can be smaller for bulky 3-substituents) |

| Rotational Barrier (Aryl-Oxetane) | Ortho-substituents on the aryl ring | Can be significant (>10 kcal/mol), leading to stable conformers. |

| Preferred Torsional Angles | Steric and electronic interactions | Governed by minimizing steric clash and optimizing electronic conjugation. |

This table presents generalized data for substituted oxetanes, which can be used to infer the properties of this compound.

Energetic Profiles and Stability Predictions

Computational methods are also essential for predicting the thermodynamic stability of different isomers and conformers of this compound. By calculating the heats of formation and bond dissociation energies, it is possible to assess the relative stability of the molecule and identify its most likely decomposition pathways. nih.gov

For substituted oxetanes, the stability is a balance between the inherent ring strain of the four-membered ring and the electronic and steric effects of the substituents. rsc.org Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns. rsc.org The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the stability of the oxetane ring, potentially making it more susceptible to certain types of reactions.

Theoretical calculations can predict the bond dissociation energies for various bonds within the molecule. For instance, in oxetane compounds with O-NO2 bonds, this bond is often predicted to be the weakest and thus the most likely to break first upon heating. nih.gov For this compound, computational analysis could determine whether the C-O bonds of the oxetane ring or bonds within the nitrophenoxy group are more labile, providing crucial information about its thermal stability.

Calculation of Strain Energies

The four-membered ring of oxetane possesses considerable ring strain due to the deviation of its bond angles from ideal values. This inherent strain is a dominant factor in its reactivity, particularly in ring-opening reactions. acs.orgbeilstein-journals.orgbeilstein-journals.org Computational chemistry offers powerful tools to quantify this strain energy.

The strain energy of the parent oxetane has been calculated to be approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgbeilstein-journals.orgmdpi.com This value is comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgbeilstein-journals.org The introduction of substituents, such as the 2-fluoro-6-nitrophenoxy group, can further influence the ring's conformation by increasing unfavorable eclipsing interactions, leading to a more puckered structure. mdpi.com The calculation of strain energy is typically achieved by comparing the energy of the cyclic molecule against a strain-free acyclic reference, often through ab initio or Density Functional Theory (DFT) methods. researchgate.netmdpi.comnih.gov For instance, homodesmotic reactions, which conserve the number of bonds of each type, are frequently employed in computational studies to yield reliable strain energy values. researchgate.net

Reported Strain Energies of Cyclic Ethers

| Compound | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

|---|---|---|

| Oxetane | 25.5 | 106 |

| Oxirane (Epoxide) | 27.3 | ~114 |

| Tetrahydrofuran (THF) | 5.6 | ~23 |

Thermodynamic Parameters, Including Heats of Formation

Thermodynamic parameters, especially the heat of formation (ΔHf°), are fundamental to understanding a molecule's stability and the energetics of its reactions. researchgate.net Computational methods are essential for determining these values, particularly for novel or uncharacterized compounds. umn.edu High-level computational protocols like G3 theory and composite methods have been used to calculate the heats of formation for oxetane and its derivatives. osti.govuni-muenchen.de

For energetic materials, the heat of formation is a critical parameter. For example, the calculated gas-phase enthalpy of formation for 2,2'-Azobis(5-azidotetrazole), a high-energy molecule, is extremely high at +1700.7 kJ mol–1, highlighting its endothermic nature. uni-muenchen.de While specific values for this compound are not published, experimental and computational calorimetry are standard methods for determining heats of formation for various oxetane monomers and polymers. osti.gov These calculations involve determining the heat of combustion and subsequently deriving the heat of formation. researchgate.netosti.gov

Experimentally Determined Heats of Formation for Select Oxetane Monomers

| Compound | Heat of Formation (ΔHf°) (kcal/mol) |

|---|---|

| BAMO (3,3-Bis(azidomethyl)oxetane) | +103.60 ± 1.30 |

| NMMO (3-Nitratomethyl-3-methyloxetane) | -79.99 ± 1.69 |

| EMMO (3-Ethyl-3-nitratomethyloxetane) | -113.38 ± 1.98 |

Data sourced from combustion calorimetry experiments. osti.gov

Mechanistic Studies and Reactivity Prediction

Computational chemistry is indispensable for elucidating reaction mechanisms, allowing for the prediction of chemical reactivity and the study of transient species like transition states. rsc.orgresearchgate.net

Transition State Identification and Energy Barrier Determination

The mechanism of oxetane ring-opening reactions can be meticulously studied by locating the transition state structures and calculating their associated energy barriers. acs.orgresearchgate.net DFT calculations are frequently used to model these reaction pathways. researchgate.netnih.gov For instance, in the ring-opening of an oxetane, the energy barrier for one potential pathway was found to be significantly lower (13.7 kcal/mol) than other routes (22.2 and 27.7 kcal/mol), indicating the preferred mechanism. researchgate.net These calculations often reveal that the ring-opening proceeds via a typical SN2 mechanism. researchgate.net The presence of substituents, such as the electron-withdrawing fluoro and nitro groups in this compound, is expected to influence the energy barriers of such reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comwikipedia.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. rsc.orgwikipedia.org

For the parent oxetane, the HOMO is primarily localized on the oxygen atom, while the LUMO is associated with the C-O antibonding orbitals. rsc.orgaip.org In a polymerization reaction, the HOMO of the oxygen atom on one oxetane molecule interacts with the LUMO of a carbon atom on a protonated oxetane cation (Ox-H+). rsc.org The symmetry of these interacting orbitals must match for a bond to form. rsc.org In this compound, the electron-withdrawing 2-fluoro-6-nitrophenyl group would lower the energy of the LUMO, influencing the molecule's susceptibility to nucleophilic attack.

Electron Density Distribution and Atomic Charge Analysis

The distribution of electron density and the resulting atomic charges are key predictors of a molecule's reactive sites. researchgate.net Computational methods can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

In oxetane systems, the oxygen atom carries a partial negative charge due to its lone pairs, making it a nucleophilic center and a good hydrogen-bond acceptor. mdpi.commdpi.com Conversely, the adjacent carbon atoms in the ring bear a partial positive charge. For this compound, the highly electronegative fluorine atom and the electron-withdrawing nitro group will significantly pull electron density from the aromatic ring, creating electrophilic sites. nih.gov Analysis of natural bond orbitals (NBO) can further reveal hyperconjugative interactions within the molecule. researchgate.net

Chemical Hardness and Softness Analysis for Reactivity Susceptibility

Concepts like chemical hardness and softness, derived from DFT, help predict reactivity based on the Hard and Soft Acids and Bases (HSAB) principle. kuleuven.be Hardness (η) measures resistance to change in electron distribution, while softness is its reciprocal. researchgate.netkuleuven.be The HSAB principle states that hard acids react preferentially with hard bases, and soft acids with soft bases. kuleuven.be

These parameters can be calculated computationally to predict the reactivity of different sites within a molecule. researchgate.netkuleuven.be For oxetane systems, the oxygen atom is a hard nucleophilic site. In a study of substituted cyclobutanes, oxetane was found to have the highest chemical hardness (3.3616) among several doped compounds, suggesting greater stability. researchgate.net In contrast, thietane (B1214591) (the sulfur analog) had the highest softness (0.1792), indicating higher reactivity. researchgate.net This type of analysis can predict whether a given reactant will preferentially attack the hard oxygen center or a potentially softer site on the substituted aromatic ring of this compound.

Computational Modeling of Radical Intermediates and Reaction Pathways

Computational models have been instrumental in understanding the generation and fate of oxetane radicals. These radicals can be formed through various methods, including photoredox catalysis, and their subsequent reactions are heavily influenced by the substitution pattern on the oxetane ring.

Radical Stability and Ring Strain:

DFT calculations have shown that the stability of radicals derived from oxetanes is a key determinant of their reactivity. For instance, computational studies on 3-aryl-oxetanes have revealed that the formation of a radical at the C3 position is influenced by the electronic nature of the aryl substituent. bohrium.comnih.gov The inherent ring strain of the oxetane scaffold also plays a crucial role. Computational analyses indicate that benzylic radicals situated within a strained ring, such as an oxetane, are less stable and more π-delocalized compared to their unstrained counterparts. bohrium.comnih.gov This decreased stability can paradoxically lead to higher product yields in certain reactions, such as Giese additions, by rendering the addition step irreversible. bohrium.comnih.gov

Reaction Pathways of Oxetane Radicals:

Computational modeling has been employed to map out the potential energy surfaces of various reactions involving oxetane radicals, providing valuable information on transition states and reaction barriers.

Ring-Opening Reactions: A significant reaction pathway for oxetane radicals is ring-opening. DFT calculations on unsubstituted oxetane radical cations suggest that cycloreversion occurs through a concerted but asynchronous process, with C-C bond cleavage being more advanced than C-O bond scission in the transition state. scispace.com This pathway allows for a favorable redistribution of spin density to the newly formed fragments. scispace.com For substituted oxetanes, such as 2,4-dimethyloxetane, computational studies have detailed the unimolecular ring-opening reactions of the corresponding radicals, identifying the major fragmentation channels and their pressure and temperature dependence. bohrium.com

Giese Additions and Dimerization: In the context of C-C bond formation, computational studies have been crucial in understanding the competition between desired Giese-type additions and undesired radical dimerization. For benzylic oxetane radicals, DFT calculations have shown that Giese additions to activated alkenes can be reversible, leading to lower yields and increased dimerization in less strained systems. bohrium.comnih.gov The models highlight how the ring strain of the oxetane can shift the equilibrium towards the desired product. bohrium.comnih.gov

The table below summarizes general findings from computational studies on radical intermediates in various oxetane systems, which can provide a framework for understanding the potential behavior of this compound.

| System Studied | Computational Method | Key Findings |

| 3-Aryl-Oxetanes | DFT | Ring strain decreases benzylic radical stability, promoting irreversible Giese additions and reducing dimerization. bohrium.comnih.gov |

| Oxetane Radical Cation | UB3LYP/6-31G* | Cycloreversion is a concerted, asynchronous process with advanced C-C bond breaking in the transition state. scispace.com |

| 2,4-Dimethyloxetanyl Radicals | Coupled-Cluster Methods | Ring-opening rate coefficients are significantly lower for tertiary radicals compared to primary and secondary ones. bohrium.com |

Influence of Substituents:

The nature of the substituents on the oxetane ring profoundly impacts the properties of the radical intermediates. While direct computational data for the 2-fluoro-6-nitrophenoxy group is absent in the reviewed literature, studies on other substituted systems offer valuable parallels. For example, research on substituted 3-phenylpropyl radicals has shown that the relative importance of fragmentation versus cyclization is determined by the stability of the resulting radical species. nih.gov It is reasonable to infer that the strongly electron-withdrawing nitro and fluoro groups on the phenoxy substituent of this compound would significantly influence the electronic properties and, consequently, the stability and reactivity of any radical intermediates formed.

V. Advanced Applications and Broader Scientific Impact of Oxetane Derived Scaffolds

Role as Versatile Precursors and Building Blocks in Organic Synthesis

Oxetane (B1205548) scaffolds are highly valued in organic synthesis for their dual role as stable motifs and reactive intermediates. acs.org This versatility allows chemists to construct complex molecular architectures and introduce novel chemical features that would be challenging to achieve through other means.

Enabling Access to Diverse Organic Compounds and Complex Molecules

The inherent strain of the four-membered ring makes oxetanes susceptible to ring-opening reactions when treated with nucleophiles, or under acidic conditions, allowing for rearrangements and ring expansions. acs.org This reactivity is harnessed by synthetic chemists to use oxetanes as versatile precursors for a wide array of other organic compounds. researchgate.net They serve as pivotal intermediates in the total synthesis of complex natural products, such as paclitaxel (B517696) (Taxol), (±)-merrilactone A, and L-oxetanocin. researchgate.neteurjchem.com

The strategic manipulation of the strained oxetane ring enables the construction of other heterocyclic systems, including five- and six-membered cyclic ethers, furans, and pyrroles. beilstein-journals.org For instance, the ring opening of epoxides can be followed by an intramolecular cyclization to form the oxetane ring, which can then be further transformed. acs.org This strategic utility establishes oxetanes as fundamental building blocks, providing access to a rich diversity of molecular structures. researchgate.netenamine.net

Development of Novel Chemical Motifs and Molecular Scaffolds

The oxetane ring itself is a desirable novel motif in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to improve the physicochemical properties of a molecule. acs.orgrsc.org Beyond this, the development of new synthetic methodologies has enabled the creation of a wide variety of functionalized oxetane motifs and molecular scaffolds. acs.orgrsc.org

Researchers have developed rhodium-catalyzed O–H insertion and C–C bond-forming cyclizations to prepare diversely functionalized oxetane derivatives, introducing a variety of functional groups onto the ring and accessing new chemical space. rsc.org These novel motifs provide interesting structural elements for drug discovery programs. rsc.org The synthesis of 3,3-disubstituted oxetanes, in particular, has provided a crucial balance between chemical stability and reactivity, leading to valuable new structures for medicinal and materials chemistry. doi.org Over 100 examples of novel 3,3-disubstituted oxetane building blocks have been prepared, with nearly 90% not previously reported in the literature, significantly expanding the toolbox for medicinal chemists. rsc.org

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This allows for the rapid generation of analogues to optimize properties without redesigning the entire synthesis. Oxetane-derived scaffolds are increasingly used in LSF due to the development of mild and selective reactions. beilstein-journals.orgdoi.org

A versatile methodology has been developed that couples Williamson etherification with alcohol C–H functionalization, enabling oxetane formation on complex molecules under very mild conditions. beilstein-journals.orgnih.gov This approach has been successfully applied to the late-stage functionalization of complex alcohols like pregnenolone (B344588) and galactose derivatives. acs.org Another strategy employs oxetanyl trichloroacetimidates, which allows for the modular and late-stage introduction of functionalized oxetanes into complex molecules, including existing drugs. nih.gov These methods highlight the power of oxetane chemistry to diversify complex structures and fine-tune their biological activity at a late synthetic stage. frontiersin.org

Applications in Materials Chemistry and Polymer Science

The reactivity and structural features of oxetanes also make them valuable components in materials science, particularly in the construction of polymers and specialized energetic materials.

Monomers for Polymer Construction

Oxetane monomers, which are four-membered cyclic ethers, can undergo cationic ring-opening polymerization to form polyoxetanes. nagaseamerica.comwikipedia.org This process is driven by the relief of the significant ring strain (107 kJ/mol) in the oxetane monomer. wikipedia.org The resulting polymers, such as polyoxetane (POX), are synthetic, heteroatomic thermoplastics with the general formula (–OCH₂CH₂CH₂–)ₙ. wikipedia.org

The properties of the final polymer can be tailored by using substituted oxetane monomers. acs.orgchemscene.com These polymers find use in various applications, including coatings, adhesives, and elastomers, due to their resistance to chemical attack and degradation. chemscene.com One specific polyoxetane derived from 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) was commercialized under the trade name Penton for its high heat-distortion temperature, low water absorption, and chemical resistance, making it suitable for sterilizable goods. wikipedia.org

| Monomer | Polymerization Mechanism | Key Features of Polymer | Reference |

|---|---|---|---|

| Oxetane | Cationic ring-opening | Thermoplastic (Polyoxetane - POX) | wikipedia.org |

| 3,3-bis(chloromethyl)oxetane (BCMO) | Cationic ring-opening | High heat-distortion temperature, chemical resistance, self-extinguishing | wikipedia.org |

| 3-Azidomethyl-3-methyloxetane (AMMO) | Cationic ring-opening | Energetic polymer, used in binders | nih.govmdpi.com |

| 3,3-bis(azidomethyl)oxetane (BAMO) | Cationic ring-opening | Energetic polymer, crystalline nature, alters rigidity | nih.govmdpi.com |

Design of Energetic Binders for Propellant Technologies

Polyoxetanes substituted with energetic functionalities, such as azido (B1232118) (–N₃) or nitrato (–ONO₂) groups, are prominent examples of EBs. nih.gov Specific monomers like poly(nitratomethylmethyloxetane) (poly-NMMO), poly(azidomethylmethyloxetane) (poly-AMMO), and copolymers like poly(bisazidomethyloxetane)-co-poly(azidomethylmethyloxetane) (BAMO-AMMO) are used to create these binders. google.com These energetic oxetane binders offer advantages over traditional, non-energetic binders by allowing for improved energy partitioning, reduced sensitivity to electrostatic discharge, and potentially lower solids loading in propellant formulations. google.com Research has focused on synthesizing various copolymers to optimize properties, such as compensating for the poor mechanical characteristics of pure poly(BAMO). mdpi.com

| Binder Name | Abbreviation | Energetic Group | Primary Application | Reference |

|---|---|---|---|---|

| poly(nitratomethylmethyloxetane) | poly-NMMO | Nitrato (-ONO₂) | Solid propellant formulations | nih.govgoogle.com |

| poly(azidomethylmethyloxetane) | poly-AMMO | Azido (-N₃) | Solid propellant formulations | nih.govgoogle.com |

| poly(bisazidomethyloxetane) | poly-BAMO | Azido (-N₃) | Component in energetic copolymers | nih.govmdpi.com |

Future Research Directions and Potential Innovations in Oxetane Chemistry

The field of oxetane chemistry is dynamic, with ongoing research promising to expand its applications significantly. acs.org A primary focus is the development of novel and efficient synthetic methodologies. nih.govacs.orgresearchgate.net While progress has been made, accessing diverse substitution patterns on the oxetane ring remains a synthetic challenge. acs.org Innovations in areas like photochemical methods, such as variants of the Paternò-Büchi reaction, and ketyl radical-mediated syntheses are opening new avenues for constructing these strained rings. bohrium.com

Future directions also include:

Development of New Building Blocks: The creation of novel, readily available oxetane building blocks is crucial for increasing the structural diversity of oxetane-containing compounds in drug discovery. nih.govacs.org This includes developing reagents for late-stage functionalization.

Exploration in Materials Science: The use of oxetanes as monomers in polymerization reactions is an area with potential for creating new materials with unique properties. researchgate.net

Advanced Biological Applications: Research is exploring the use of oxetanes as chemical probes and as "staples" to modulate the structure and enhance the stability of peptides and proteins. nih.gov Grafting oxetanes onto native disulfide bonds in proteins has been shown to enhance their stability and activity, opening possibilities for creating next-generation protein therapeutics. nih.gov

Predictive Stability Models: As the number of synthesized oxetane derivatives grows, there is an opportunity to develop computational models that can more accurately predict the chemical and metabolic stability of a given oxetane substitution pattern, which would be an invaluable tool for medicinal chemists. acs.org

The continued exploration of oxetane chemistry is set to provide chemists with an increasingly sophisticated tool for molecular design, leading to innovations across the chemical sciences. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-fluoro-6-nitrophenoxy)oxetane, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between oxetane derivatives and activated fluoronitrophenol precursors. For example, lithium-catalyzed Friedel–Crafts alkylation (e.g., using LiNTf₂ and tetrabutylammonium hexafluorophosphate) under anhydrous conditions (e.g., 40°C in chloroform) is effective for constructing oxetane scaffolds . Characterization typically involves ¹H/¹³C NMR to confirm regioselectivity, IR spectroscopy for functional group analysis (e.g., nitro and ether stretches), and mass spectrometry (MS) to verify molecular weight.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (even if GHS hazards are unclassified) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, inert atmosphere to prevent hydrolysis or decomposition .

- Spill Management : Neutralize with dry sand or non-combustible absorbents; avoid aqueous solutions to prevent unintended reactions .

Advanced Research Questions

Q. How do the nitro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Nitro Group : Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. However, steric hindrance at the 6-position may slow meta-substitution.

- Fluoro Group : Enhances electrophilicity via inductive effects but reduces π-electron density, affecting regioselectivity in cross-coupling reactions.

- Experimental Design : Compare reaction rates and regioselectivity with analogs lacking nitro/fluoro groups using kinetic studies (e.g., HPLC monitoring) and computational modeling (DFT) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst Screening : Test lithium salts (e.g., LiNTf₂ vs. LiClO₄) to enhance electrophilic activation of the oxetane ring.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of nitroaromatic intermediates.

- Temperature Control : Maintain reactions at 40–60°C to balance kinetics and thermal stability of intermediates.

- Workup : Use flash chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate pure products, achieving yields >70% .

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodology :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminophenoxy-oxetane derivatives for antibiotic development (e.g., fluoroquinolone analogs) .

- Fluoro Functionalization : Fluorine’s metabolic stability makes the compound suitable for designing kinase inhibitors or PET tracers.

- Case Study : Derivatives like Levofloxacin intermediates use similar nitro-to-amine transformations for antibacterial activity .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported synthetic yields of diaryloxetanes with varying substituents?

- Methodology :

- Hypothesis Testing : Steric effects from bulky substituents (e.g., phenyl vs. methyl) may reduce yields by hindering ring closure.

- Experimental Validation : Synthesize analogs with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups to compare yields. For example, 2-phenylphenol gave 48% yield vs. 73% for 2-methylphenol in diaryloxetane synthesis .

- Statistical Tools : Apply ANOVA to assess significance of substituent effects across replicates.

Q. What analytical methods best assess the stability of this compound under varying pH and temperature?

- Methodology :

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and quantify byproducts (e.g., nitrophenol derivatives) using LC-MS .

- Recommendations : Store in neutral, anhydrous conditions to prevent nitro group hydrolysis .

Application-Oriented Questions

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous environments?

- Methodology :

- Conditions : Prepare solutions in deionized water, PBS (pH 7.4), and simulated gastric fluid (pH 1.2).

- Sampling : Collect aliquots at timed intervals (0–48 hours) and quench reactions with cold acetonitrile.

- Instrumentation : Quantify parent compound and hydrolysis products using UPLC-MS/MS with internal standards.

- Data Modeling : Fit degradation profiles to first-order kinetics to calculate half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.